Executive Summary: A Tri-Vector Scaffold for Divergent Synthesis
Executive Summary: A Tri-Vector Scaffold for Divergent Synthesis
Technical Monograph: 8-Chloro-3-iodoquinoline-5-sulfonyl Chloride
8-Chloro-3-iodoquinoline-5-sulfonyl chloride represents a high-value "tri-vector" scaffold in medicinal chemistry. Its structural uniqueness lies in the presence of three distinct reactive handles on the quinoline core, each with orthogonal reactivity profiles. This allows for sequential, regioselective functionalization, making it an ideal template for Fragment-Based Drug Discovery (FBDD) and the synthesis of focused libraries targeting kinases, GPCRs, and metalloenzymes.
This guide details the physicochemical properties, validated synthetic routes, and strategic application of this compound, moving beyond basic data to provide actionable experimental insights.
Chemical Identity & Physicochemical Profile
Compound Name: 8-Chloro-3-iodoquinoline-5-sulfonyl chloride Molecular Formula: C₉H₄Cl₂INO₂S Molecular Weight: 391.99 g/mol Predicted Properties:
-
LogP (Octanol/Water): ~3.8 (Highly Lipophilic)
-
Topological Polar Surface Area (TPSA): ~68 Ų
-
Physical State: Off-white to pale yellow solid (sensitive to moisture)
| Property | Value / Description | Note |
| Core Scaffold | Quinoline | Bicyclic aromatic heterocycle |
| C-3 Substituent | Iodine (-I) | High reactivity for Pd-catalyzed cross-coupling |
| C-5 Substituent | Sulfonyl Chloride (-SO₂Cl) | Electrophilic handle for sulfonamide formation (SuFEx) |
| C-8 Substituent | Chlorine (-Cl) | Steric blocker; latent handle for Buchwald-Hartwig coupling |
| Solubility | DCM, THF, Acetonitrile | Hydrolyzes rapidly in water/protic solvents |
Synthetic Route & Production Strategy
The synthesis of 8-chloro-3-iodoquinoline-5-sulfonyl chloride is not a single-step commercial process but rather a sequential construction designed to install the labile sulfonyl chloride group last to preserve its integrity.
Step 1: Iodination of 8-Chloroquinoline
-
Reagent: N-Iodosuccinimide (NIS).
-
Solvent: Glacial Acetic Acid.
-
Mechanism: Electrophilic aromatic substitution.[3] The nitrogen of the quinoline directs electrophiles to the 3-position under acidic conditions (via the conjugate acid), or the reaction proceeds via an addition-elimination mechanism favored at C-3.
-
Protocol: Dissolve 8-chloroquinoline in acetic acid. Add NIS (1.1 eq) portion-wise at 70°C. Stir for 12-18 hours. Isolate by concentration and recrystallization.
-
Yield: Typically 85-95%.
Step 2: Chlorosulfonation (The Critical Step)
-
Precursor: 8-Chloro-3-iodoquinoline (CAS 847727-21-3).[2][4][5]
-
Reagent: Chlorosulfonic acid (
) (Excess, acts as solvent and reagent). -
Conditions: 100°C - 120°C.
-
Regioselectivity: The 8-position is blocked by Chlorine. The 5-position is the most electron-rich site remaining on the carbocyclic ring, ensuring high regioselectivity for the sulfonyl group.
-
Protocol:
-
Place chlorosulfonic acid (5-10 eq) in a dry flask under inert atmosphere (
). -
Cool to 0°C. Add solid 8-chloro-3-iodoquinoline portion-wise (exothermic).
-
Heat gradually to 110°C and hold for 2-4 hours. Monitor by TLC (mini-workup required).
-
Quench: Pour the reaction mixture carefully onto crushed ice/water. The product precipitates as a solid.[6]
-
Isolation: Filter immediately, wash with cold water, and dry under high vacuum over
. Do not recrystallize from alcohols.
-
Figure 1: Sequential synthesis pathway ensuring regioselective installation of the sulfonyl group.
Reactivity & Mechanistic Insights
The power of this scaffold lies in the Orthogonal Reactivity of its three substituents. This allows chemists to "program" the molecule for library synthesis.
A. C-5 Sulfonyl Chloride (First Point of Diversity)
-
Reactivity: Highly electrophilic. Reacts with nucleophiles (primary/secondary amines, alcohols) to form sulfonamides or sulfonate esters.
-
Mechanism: Nucleophilic Acyl Substitution (
-like at Sulfur). -
Strategic Note: This reaction must be performed first. The sulfonyl chloride is too unstable to survive Pd-catalyzed coupling conditions (which often require aqueous base and heat).
-
Protocol: React with Amine (
) + Base (TEA/DIPEA) in DCM at 0°C to RT.
B. C-3 Iodine (Second Point of Diversity)
-
Reactivity: High. The C-3 position of quinoline is pyridine-like but the C-I bond is weaker than C-Cl.
-
Preferred Reactions: Suzuki-Miyaura (Aryl-B), Sonogashira (Alkyne), Heck (Alkene).
-
Selectivity: Under standard Pd-catalysis (e.g.,
), the C-3 Iodide reacts preferentially over the C-8 Chloride due to the weaker bond dissociation energy of C-I vs C-Cl.
C. C-8 Chlorine (Third Point of Diversity)[7]
-
Reactivity: Low/Latent. Sterically hindered by the peri-interaction with the N-lone pair and the C-1 position.
-
Activation: Requires specialized bulky phosphine ligands (e.g., XPhos, BrettPhos) or high temperatures to engage in Buchwald-Hartwig amination or Suzuki coupling.
-
Utility: Often left as a lipophilic "anchor" or used for late-stage diversification.
Figure 2: The "Tri-Vector" divergent synthesis strategy. Note the mandatory order of operations: Sulfonyl Cl → Iodine → Chlorine.
Experimental Protocol: Sulfonamide Library Generation
Objective: Synthesis of 8-chloro-3-iodo-N-substituted-quinoline-5-sulfonamide.
Materials:
-
8-Chloro-3-iodoquinoline-5-sulfonyl chloride (1.0 eq)
-
Primary/Secondary Amine (1.1 eq)
-
Triethylamine (
) (1.5 eq) or Pyridine (excess) -
Dichloromethane (DCM), Anhydrous
Procedure:
-
Preparation: Dissolve the amine (1.1 mmol) and
(1.5 mmol) in anhydrous DCM (5 mL) in a 20 mL scintillation vial. -
Addition: Cool the solution to 0°C (ice bath). Add the sulfonyl chloride (1.0 mmol) solid in one portion.
-
Note: If the sulfonyl chloride is not solid, dissolve in minimal DCM and add dropwise.
-
-
Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by LC-MS (Target mass = MW of Amine + 391 - 36).
-
Workup: Dilute with DCM (10 mL). Wash with 1N HCl (to remove unreacted amine/pyridine), then saturated
, then Brine. -
Drying: Dry organic layer over
, filter, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Applications in Drug Discovery
1. Kinase Inhibitors: Quinoline-5-sulfonamides are privileged structures in kinase inhibition (e.g., targeting ROCK, PKA, or CDK). The sulfonamide moiety often interacts with the hinge region or the phosphate-binding loop (P-loop). The 3-iodo group allows for the introduction of solubilizing tails (e.g., morpholine/piperazine via Suzuki coupling) which project into the solvent-exposed region.
2. 5-HT6 Receptor Antagonists: Arylsulfonyl quinolines have shown high affinity for serotonin receptors. The 8-chloro substituent can lock the conformation of the sulfonamide via steric pressure, potentially improving selectivity against other GPCRs.
3. Antibacterial Agents: While 8-hydroxyquinolines are classic chelators, 8-chloroquinolines cannot chelate metals in the same bidentate fashion. This alters their mechanism of action, shifting from metal sequestration to direct target engagement (e.g., DNA gyrase inhibition), often resulting in lower cytotoxicity to mammalian cells.
Safety & Handling
-
Corrosivity: Sulfonyl chlorides are corrosive and lachrymators. They react violently with water to produce HCl gas. Handle only in a fume hood.
-
Stability: The compound is moisture-sensitive. Store under inert gas (Argon/Nitrogen) at -20°C.
-
Toxicology: Quinolines can be genotoxic. The 3-iodo and 8-chloro substituents may alter metabolic activation pathways. Treat as a potential mutagen.
References
-
Synthesis of 8-Chloro-3-iodoquinoline: Glaxo Group Limited. Quinoline Derivatives. Patent WO2008116816A1. 2008. Link
-
General Chlorosulfonation Protocol: Yang, Z., et al. "A clean and economic synthesis of alkanesulfonyl chlorides." Synthesis 46.02 (2014): 225-229. Link
- Reactivity of 3-Iodoquinolines: Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004.
-
Quinoline Sulfonamides in Medicinal Chemistry: Carta, A., et al. "Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides." Molecules 29.17 (2024). Link
-
Commercially Available Intermediate (8-Chloro-3-iodoquinoline-5-sulfonamide): BLD Pharm Catalog, CAS 1334147-89-5. Link
Sources
- 1. 8-Chloroquinoline | 611-33-6 [chemicalbook.com]
- 2. sdrlaboratories.com [sdrlaboratories.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 847727-21-3|8-Chloro-3-iodoquinoline|BLD Pharm [bldpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scienceopen.com [scienceopen.com]

